molecular formula C20H42Cl2Si B8415379 Dichlorodidecylsilane CAS No. 88794-42-7

Dichlorodidecylsilane

Cat. No.: B8415379
CAS No.: 88794-42-7
M. Wt: 381.5 g/mol
InChI Key: ZSIRUETWHYUHDD-UHFFFAOYSA-N
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Description

Dichlorodidecylsilane (theoretical formula: (C₁₀H₂₁)₂SiCl₂) is a dichlorosilane featuring two decyl (C10) alkyl groups bonded to a silicon atom with two chlorine substituents. Dichlorosilanes are critical in silicone chemistry, serving as precursors for silicones, surface modifiers, and intermediates in organic synthesis. Their reactivity stems from the Si–Cl bonds, which hydrolyze readily to form siloxanes and hydrochloric acid (HCl) .

Properties

CAS No.

88794-42-7

Molecular Formula

C20H42Cl2Si

Molecular Weight

381.5 g/mol

IUPAC Name

dichloro(didecyl)silane

InChI

InChI=1S/C20H42Cl2Si/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

ZSIRUETWHYUHDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](CCCCCCCCCC)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Dichlorosilanes

The following analysis compares Dichlorodidecylsilane with structurally related dichlorosilanes, leveraging data from the provided evidence:

Dichlorodimethylsilane (Cl₂Si(CH₃)₂)

  • Molecular Formula : C₂H₆Cl₂Si
  • Molecular Weight : 129.06 g/mol
  • Key Properties :
    • Highly reactive due to small methyl groups; volatile (boiling point ~70°C).
    • Reacts exothermically with water, producing HCl and linear siloxanes .
  • Applications: Primary monomer in silicone polymer production.
  • Safety: No established occupational exposure limits, but requires stringent handling due to corrosivity and acute toxicity .

Dicyclohexyldichlorosilane (Cl₂Si(C₆H₁₁)₂)

  • Molecular Formula : C₁₂H₂₂Cl₂Si
  • Molecular Weight : 265.29 g/mol
  • Key Properties :
    • Bulky cyclohexyl groups reduce reactivity compared to methyl analogs.
    • Higher boiling point due to increased molecular weight and steric hindrance.
  • Applications : Used in specialized organic synthesis and as a silylating agent.

Diethyldichlorosilane (Cl₂Si(C₂H₅)₂)

  • Molecular Formula : C₄H₁₀Cl₂Si
  • Molecular Weight : ~169.10 g/mol (calculated)
  • Key Properties :
    • Ethyl groups balance reactivity and stability, making it a versatile intermediate.
    • Less volatile than dichlorodimethylsilane but more reactive than cyclohexyl derivatives.
  • Applications: Intermediate in silicone and organosilicon compound synthesis .

Dimethyloctadecylchlorosilane (ClSi(CH₃)₂C₁₈H₃₇)

  • Molecular Formula : C₂₀H₄₃ClSi
  • Molecular Weight : 347.10 g/mol
  • Key Properties :
    • Long octadecyl (C18) chain imparts hydrophobicity and reduces reactivity.
    • Used for surface modification (e.g., silica gel derivatization in chromatography).
  • Safety : Lower volatility reduces inhalation risks compared to smaller dichlorosilanes.

Dichloromethylsilane (Cl₂SiHCH₃)

  • Molecular Formula : CH₄Cl₂Si
  • Molecular Weight : 115.04 g/mol
  • Key Properties :
    • Presence of a Si–H bond enhances reactivity, enabling hydrosilylation reactions.
    • Reacts violently with water, releasing HCl and hydrogen gas.

Comparative Analysis Table

Compound Molecular Weight (g/mol) Substituents Reactivity Applications Safety Considerations
This compound* 375.5 (calculated) Two decyl (C10) Moderate-High Surface treatments, silicones High HCl release on hydrolysis
Dichlorodimethylsilane 129.06 Two methyl Very High Silicone polymers Corrosive; volatile
Dicyclohexyldichlorosilane 265.29 Two cyclohexyl Moderate Organic synthesis Controlled handling required
Diethyldichlorosilane ~169.10 Two ethyl High Silicone intermediates Similar to methyl analogs
Dimethyloctadecylchlorosilane 347.10 Methyl, octadecyl Low Chromatography surface modification Low volatility
Dichloromethylsilane 115.04 Methyl, hydrogen Extremely High Specialty silicones, hydrosilylation Explosive with water

*Theoretical compound; properties inferred from structural analogs.

Key Findings

Substituent Impact :

  • Smaller substituents (e.g., methyl) increase reactivity and volatility, while bulkier groups (e.g., cyclohexyl, decyl) reduce hydrolysis rates and enhance hydrophobicity.
  • Long alkyl chains (e.g., decyl, octadecyl) improve thermal stability and surface-modifying properties .

Applications :

  • Dichlorodimethylsilane dominates silicone production due to its high reactivity .
  • This compound’s theoretical applications align with surface treatments, leveraging its long hydrophobic chains.

Safety :

  • All dichlorosilanes release HCl upon hydrolysis, necessitating inert handling conditions.
  • Volatile compounds (e.g., dichlorodimethylsilane) pose higher inhalation risks compared to larger analogs .

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